molecular formula C7H14O2 B7770706 2-Methylhexanoic acid CAS No. 104490-70-2

2-Methylhexanoic acid

Cat. No.: B7770706
CAS No.: 104490-70-2
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-UHFFFAOYSA-N
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Description

2-Methylhexanoic acid is a medium-chain fatty acid with an aliphatic tail that contains between 4 and 12 carbon atoms. It naturally occurs in Bothriochloa bladhii and has a unique profile with a combination of cheese and fruit characteristics, making it suitable for both savory and sweet applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhexanoic acid can be synthesized by the catalytic hydrogenation of hexadien-2-carboxylic acid . This method involves the reduction of the double bonds in hexadien-2-carboxylic acid to form the saturated this compound.

Industrial Production Methods

In industrial settings, this compound is produced through similar hydrogenation processes, often using specific catalysts to ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the aliphatic chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylhexanoic acid involves its interaction with various molecular targets and pathways. As a medium-chain fatty acid, it can act as a Bronsted acid, donating a proton to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutyric acid
  • 2-Methylpentanoic acid
  • Hexanoic acid
  • 3-Methylvaleric acid
  • 2-Ethylbutyric acid
  • 2-Ethylhexanoic acid
  • 4-Methylhexanoic acid
  • Heptanoic acid
  • (S)-(+)-2-Methylbutyric acid

Uniqueness

2-Methylhexanoic acid stands out due to its unique combination of cheese and fruit characteristics, making it versatile for both savory and sweet applications. Its medium-chain structure also allows it to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMFSAVYPAZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044241
Record name 2-Methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid with a fruity odour
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

miscible with alcohol, ether and water
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.918 (20°/20°)
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4536-23-6, 104490-70-2
Record name 2-Methylhexanoic acid
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Record name 2-Methylcaproic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, methyl-
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Record name Hexanoic acid, 2-methyl-
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Record name 2-Methylhexanoic acid
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Record name 2-methylhexanoic acid
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Record name 2-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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